2,2,6-Trifluoro-4-methylmorpholine

Description

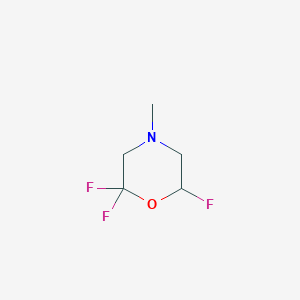

Structure

2D Structure

3D Structure

Properties

CAS No. |

80958-33-4 |

|---|---|

Molecular Formula |

C5H8F3NO |

Molecular Weight |

155.12 g/mol |

IUPAC Name |

2,2,6-trifluoro-4-methylmorpholine |

InChI |

InChI=1S/C5H8F3NO/c1-9-2-4(6)10-5(7,8)3-9/h4H,2-3H2,1H3 |

InChI Key |

FMECCKSNDVPEII-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(OC(C1)(F)F)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,6 Trifluoro 4 Methylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Morpholines

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For a compound like 2,2,6-Trifluoro-4-methylmorpholine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

¹H NMR Spectroscopic Analysis for Proton Environments

A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons on the morpholine (B109124) ring and the N-methyl group. The chemical shifts, multiplicities (splitting patterns), and coupling constants of these signals would provide information about the connectivity and stereochemical relationships of the protons. The presence of fluorine atoms on the ring would induce complex splitting patterns in the signals of adjacent protons due to heteronuclear (H-F) coupling. Specific data on these chemical shifts and coupling constants for this compound are not currently documented in accessible literature.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon signals would also exhibit splitting due to coupling with attached fluorine atoms (C-F coupling), which can be a powerful diagnostic tool for identifying the positions of fluorination. Expectedly, the carbons bearing fluorine atoms (C2 and C6) and the adjacent carbons would show significant shifts and coupling constants. However, no published ¹³C NMR data for this compound could be located.

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. It provides information on the number and electronic environment of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show distinct signals for the fluorine atoms at the C2 and C6 positions, with their chemical shifts and couplings providing insight into their spatial arrangement. Despite the utility of this technique, specific ¹⁹F NMR data for the title compound is absent from the scientific literature.

Two-Dimensional (2D) NMR Techniques for Comprehensive Structural Assignment

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. While these techniques are standard for the characterization of new compounds, no studies applying them to this compound have been published.

Conformational Analysis and Ring Dynamics via Variable Temperature NMR

The morpholine ring can exist in different conformations, primarily a chair form. The presence of substituents, particularly electronegative fluorine atoms, can influence the ring's conformational preferences and the barrier to ring inversion. Variable Temperature (VT) NMR studies are the primary method for investigating these dynamic processes. Such studies on fluorinated morpholines could provide valuable thermodynamic and kinetic data about their conformational behavior. However, no VT-NMR studies specifically focused on this compound have been reported.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight of a compound with high accuracy and for deducing its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would provide clues about the stability of different parts of the molecule and help to confirm the arrangement of atoms. As with the NMR data, no mass spectra or fragmentation analyses for this compound are available in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No experimental IR or Raman spectra for this compound are available in the public domain. Therefore, a detailed vibrational mode analysis with corresponding data tables cannot be provided.

X-ray Crystallography for Precise Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. As a result, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.

Advanced Spectroscopic Techniques for Fine Structure Characterization (e.g., Electron Energy Loss Spectroscopy (EELS) and multi-wavelength Raman spectroscopy)

Specific EELS and multi-wavelength Raman spectroscopy data for this compound have not been reported in the scientific literature. While these techniques are powerful for probing electronic structures and overcoming fluorescence in related compounds, their application to the title compound remains undocumented.

Computational and Theoretical Chemistry Studies of 2,2,6 Trifluoro 4 Methylmorpholine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic StructureDensity Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule to determine its properties. For 2,2,6-Trifluoro-4-methylmorpholine, a DFT study would begin by optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms (a minimum on the potential energy surface). This involves calculating forces on each atom and adjusting their positions until the total energy is minimized.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map. These calculations would reveal the molecule's reactivity, stability, and the regions susceptible to electrophilic or nucleophilic attack.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and the structural confirmation of a synthesized compound.

Electronic Spectra and Nonlinear Optical (NLO) Properties

No experimental or computationally predicted electronic spectra (e.g., UV-Vis) or data on the nonlinear optical properties of this compound have been found in the surveyed literature. General studies on fluorinated heterocycles suggest that the introduction of fluorine atoms can influence electronic transitions and NLO properties, but specific values such as absorption maxima (λmax), oscillator strengths, and hyperpolarizabilities for this compound are not available. researchgate.netresearchgate.netacs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

No molecular dynamics simulation studies of this compound have been published. Consequently, there is no available data on its dynamic behavior, conformational flexibility, or the specific effects of solvents on its structure and properties at a molecular level. General principles of molecular dynamics have been applied to other fluorinated systems, but not to this specific molecule. psu.eduresearchgate.net

Charge Distribution and Electronic Descriptors (e.g., Mulliken charges, Fukui functions)

There are no published studies providing calculated charge distributions, such as Mulliken charges, or other electronic descriptors like Fukui functions for this compound. While the impact of fluorine on the electronic properties of molecules is a subject of general computational research, specific values for this compound have not been calculated and reported. researchgate.netaps.orgmdpi.com

Information regarding "this compound" is currently unavailable in the public domain.

Following a comprehensive search of scientific databases and publicly accessible resources, no specific research articles, patents, or detailed chemical literature could be retrieved for the compound "this compound". The information required to generate an article focusing on its derivatives, scaffold diversification, and structure-reactivity relationships does not appear to be published.

The search did yield basic identification data from chemical supplier catalogs, including its IUPAC name, CAS number (80958-33-4), molecular formula (C5H8F3NO), and a structural representation (SMILES: CN1CC(OC(C1)(F)F)F). However, this information is insufficient to construct a detailed scientific article as per the requested outline. There is no available data on the following critical topics:

Synthesis of Substituted Derivatives: No literature was found describing the functionalization of the carbon ring positions (C2, C3, C5, C6) of this compound.

N-Substituted Analogues: There is no information on the synthesis or properties of analogues with substituents on the nitrogen atom other than the methyl group.

Scaffold Diversification: No studies were identified that utilize this compound in the formation of spiroacetal frameworks or fused and bridged ring systems.

Structure-Reactivity Relationships: An analysis of structure-reactivity relationships is not possible without experimental or computational data, which is currently lacking in the public domain.

It is possible that "this compound" is a novel compound with research findings that have not yet been published, or it may be a chemical intermediate that is not extensively characterized in standalone literature. Without primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, this report cannot be completed as requested due to the absence of necessary scientific information.

Applications of 2,2,6 Trifluoro 4 Methylmorpholine in Synthetic Organic Chemistry

Utilization as a Chirality Source or Stereochemical Control Element

The presence of stereocenters, including those bearing fluorine atoms, is a critical aspect of molecular design, particularly in the synthesis of chiral drugs. While the broader class of fluorinated heterocycles has been investigated for their utility as chiral auxiliaries, specific and detailed research on the application of 2,2,6-Trifluoro-4-methylmorpholine as a primary source of chirality or as an element for stereochemical control in asymmetric reactions is not extensively documented in publicly available literature. The inherent chirality of substituted morpholines, especially those with fluorine atoms that can influence the steric and electronic environment of a reaction center, suggests a potential for such applications. However, dedicated studies demonstrating its efficacy in diastereoselective or enantioselective transformations are needed to fully establish its role in this capacity.

Role as a Building Block in the Synthesis of Complex Organic Molecules

The morpholine (B109124) scaffold is a prevalent motif in a multitude of biologically active compounds and approved pharmaceuticals. The introduction of trifluoromethyl groups can significantly enhance the pharmacological profile of these molecules. While the use of morpholine and its derivatives as foundational building blocks is well-established, the specific application of this compound in the total synthesis of complex organic molecules is an emerging area of interest.

Applications in Asymmetric Synthesis

The asymmetric synthesis of chiral morpholine derivatives is a significant area of research, often employing methods such as asymmetric hydrogenation. rochester.edunih.govwikipedia.org These strategies typically involve the creation of the chiral centers before, during, or after the formation of the morpholine ring. wikipedia.orgnist.gov Although general methods for the synthesis of chiral fluorinated molecules exist nih.govresearchgate.netnih.gov, specific examples detailing the use of this compound as a starting material or key intermediate in asymmetric synthesis are not widely reported. The development of synthetic routes that leverage this particular fluorinated building block could provide access to novel and structurally diverse chiral compounds.

Enabling Novel Chemical Transformations

The unique electronic properties conferred by the three fluorine atoms in this compound have the potential to enable novel chemical transformations. Fluorine's high electronegativity can influence the reactivity of adjacent functional groups, potentially leading to new synthetic methodologies. Research into the reactivity of fluorinated heterocycles is an active field nih.govbohrium.com, but specific transformations uniquely enabled by the this compound scaffold are yet to be fully explored and documented.

Contribution to Organofluorine Chemistry Innovations

Organofluorine chemistry has rapidly evolved, with the development of new reagents and methods for the introduction of fluorine and fluoroalkyl groups into organic molecules. bohrium.comCurrent time information in Bangalore, IN.acs.org The synthesis of trifluoromethyl-substituted compounds is of particular importance in the pharmaceutical and agrochemical industries. While the broader field has seen significant innovation, the specific contributions originating from the study or application of this compound are not yet prominent in the literature. Its development and use would fall under the general category of creating novel fluorinated building blocks for organic synthesis. wikipedia.orgCurrent time information in Bangalore, IN.

Function as a Unique Reaction Medium or Additive

Tertiary amines and their derivatives are often employed as bases, catalysts, or additives in organic reactions. For instance, the related compound N-methylmorpholine is a well-known base catalyst, and its corresponding N-oxide is a widely used co-oxidant. wikipedia.orgacs.org The trifluorination of the morpholine ring in this compound would significantly alter its basicity and coordinating properties. While this suggests potential for its use as a unique reaction medium or additive with modified reactivity and selectivity, specific studies detailing such applications are currently lacking.

Application as a Scaffold for Compound Library Assembly

The generation of compound libraries based on a central scaffold is a powerful strategy in drug discovery for exploring chemical space and identifying new bioactive molecules. nih.govnih.gov Morpholine-based scaffolds are attractive for this purpose due to their favorable physicochemical properties and prevalence in known drugs. The concept of using diverse scaffolds, including heterocyclic ones, is a key aspect of modern library design. acs.org While the use of polymeric and other scaffolds for combinatorial chemistry is well-documented nist.govnih.gov, the specific application of this compound as a scaffold for the assembly of compound libraries has not been specifically reported. Its trifluorinated nature makes it an intriguing candidate for creating libraries of novel fluorinated compounds with potential for unique biological activities.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes to 2,2,6-Trifluoro-4-methylmorpholine

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. researchgate.net For a molecule like this compound, future research will likely focus on moving beyond traditional, often harsh, fluorination techniques.

One promising avenue is the exploration of transition-metal-free oxyfluorination of appropriate olefinic precursors. researchgate.net This approach, which can utilize reagents like Selectfluor not only as a fluorinating agent but also as an oxidant to trigger cyclization, offers a pathway to monofluoromethylated morpholines and could be adapted for the synthesis of trifluorinated analogues. researchgate.net

Furthermore, the principles of green chemistry are expected to heavily influence synthetic design. researchgate.net This includes the use of safer, more sustainable fluorinating agents. A groundbreaking development in this area is the use of mechanochemistry to generate fluorochemicals directly from calcium fluoride (B91410) (CaF2), bypassing the need for hazardous hydrogen fluoride (HF) gas. ox.ac.uk This method has the potential to revolutionize the synthesis of a wide range of fluorochemicals, including precursors for this compound. ox.ac.uk Additionally, the development of mechanochemical routes to convert fluoropolymer waste into valuable fluorinating reagents like potassium fluoride (KF) presents a circular economy approach that could be integrated into the synthesis of such compounds. bioengineer.orgnih.gov

Enzymatic synthesis also presents a compelling sustainable route. While the direct enzymatic synthesis of highly fluorinated morpholines is yet to be demonstrated, the use of enzymes like fluorinases, which can form C-F bonds under mild conditions, is a rapidly advancing field. nih.gov Future research could focus on engineering or discovering enzymes capable of catalyzing the specific fluorination and cyclization steps required to produce this compound.

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Transition-Metal-Free Oxyfluorination | Milder reaction conditions, avoidance of heavy metal catalysts. | Adaptation to achieve trifluorination at specific positions. |

| Mechanochemical Fluorination | Bypasses hazardous HF, utilizes abundant CaF2 or waste fluoropolymers. ox.ac.ukbioengineer.orgnih.gov | Development of specific protocols for morpholine (B109124) ring formation. |

| Enzymatic Synthesis | High selectivity, environmentally benign conditions. nih.gov | Engineering enzymes for targeted fluorination and cyclization. |

| Photocatalytic Coupling | Utilizes light energy, can enable novel bond formations. | Design of photocatalytic systems for the construction of the fluorinated morpholine scaffold. |

Advanced Mechanistic Insights via Emerging Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. For this compound, a combination of advanced spectroscopic and computational techniques will be invaluable.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying fluorinated molecules due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus. rsc.orgnih.gov It can be used to elucidate the structure of intermediates and byproducts in synthetic reactions, providing crucial mechanistic details. rsc.org For instance, ¹⁹F NMR has been instrumental in studying the mechanism of electrophilic fluorination reactions involving reagents like Selectfluor, helping to understand the stereochemical outcomes. acs.orgnih.gov Future studies on the synthesis of this compound would greatly benefit from in-depth ¹⁹F NMR analysis.

Computational chemistry offers a complementary approach to experimental studies. numberanalytics.comresearchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. emerginginvestigators.orgnih.gov This can provide a detailed picture of the reaction mechanism at a molecular level. For example, computational studies have been used to elucidate the competition between SN2 and difluorocarbene pathways in nucleophilic fluorination reactions. nih.govrsc.org Such insights would be directly applicable to understanding and controlling the synthesis of this compound.

| Technique | Application to this compound Research | Expected Insights |

| ¹⁹F NMR Spectroscopy | Real-time monitoring of synthesis, characterization of intermediates. rsc.orgnih.gov | Regioselectivity of fluorination, stereochemical outcomes, byproduct formation. |

| Mass Spectrometry | Identification of reaction products and intermediates. | Confirmation of molecular weight and fragmentation patterns. |

| Computational Chemistry (DFT) | Modeling reaction pathways, calculating energetic profiles. emerginginvestigators.orgnih.gov | Transition state geometries, activation barriers, thermodynamic stability of isomers. |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The unique electronic properties imparted by the three fluorine atoms in this compound are expected to give rise to novel reactivity. Future research should focus on exploring chemical transformations that are not readily accessible with non-fluorinated or less-fluorinated analogues.

The trifluoromethyl group is known to be a strong electron-withdrawing group, which can significantly influence the reactivity of adjacent functional groups. pnas.orgnih.govnih.gov In this compound, the fluorine atoms on the carbon atoms adjacent to the oxygen and nitrogen atoms will have a profound effect on the properties of the morpholine ring. This could lead to unusual stability or, conversely, a predisposition to certain types of ring-opening reactions under specific conditions.

The development of direct C-H trifluoromethylation methods for heterocycles is an active area of research and could potentially be applied to a pre-formed morpholine ring, although the presence of multiple fluorine atoms already in the target molecule would present a significant challenge. pnas.orgnih.gov More likely, the fluorinated morpholine itself could serve as a building block for more complex molecules. The nitrogen atom of the morpholine could be used in coupling reactions, and the fluorine atoms could influence the regioselectivity of reactions on other parts of a larger molecule containing this moiety.

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are not feasible in traditional batch processes. chemistryworld.comacs.orgnih.govnih.govvapourtec.com For fluorination reactions, which often involve hazardous reagents and exothermic processes, flow chemistry is particularly well-suited. chemistryworld.comnih.govnih.gov

Future efforts to synthesize this compound on a larger scale will likely involve the development of continuous flow processes. chemistryworld.comnih.govnih.gov This would allow for the safe handling of fluorinating agents and the precise control of reaction parameters, leading to higher yields and purity. nih.govnih.gov Automated flow systems can also be used for reaction optimization, rapidly screening a wide range of conditions to identify the ideal parameters for the synthesis. chemistryworld.com

Automated synthesis platforms are also becoming increasingly prevalent in chemical research. sigmaaldrich.com These systems can perform multi-step syntheses with minimal human intervention, accelerating the discovery and development of new molecules. sigmaaldrich.comnih.gov The synthesis of this compound and its derivatives could be streamlined through the use of automated synthesizers, enabling the rapid production of a library of related compounds for screening in various applications. sigmaaldrich.comnih.gov

| Technology | Benefits for this compound Research | Future Applications |

| Flow Chemistry | Enhanced safety, precise control of reaction conditions, scalability. chemistryworld.comnih.govnih.gov | Large-scale synthesis, optimization of fluorination steps. |

| Automated Synthesis | High-throughput synthesis, rapid library generation. sigmaaldrich.comnih.gov | Synthesis of derivatives for structure-activity relationship studies. |

Computational Design of Enhanced Fluorinated Morpholine Systems with Tunable Properties

Computational modeling is a powerful tool for the in silico design of new molecules with desired properties. numberanalytics.comemerginginvestigators.orgnih.gov By using computational methods, researchers can predict the physicochemical and biological properties of hypothetical molecules before they are synthesized, saving significant time and resources.

For this compound, computational studies could be used to explore how modifications to the structure would affect its properties. For example, the position and number of fluorine atoms could be varied to fine-tune the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. emerginginvestigators.org The effect of replacing the methyl group with other substituents could also be investigated. acs.org

These computational predictions can then guide synthetic efforts, focusing on the most promising candidates. This synergy between computational design and experimental synthesis is a powerful paradigm for the development of new and improved fluorinated morpholine systems with properties tailored for specific applications. numberanalytics.comemerginginvestigators.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,2,6-Trifluoro-4-methylmorpholine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, analogous morpholine derivatives (e.g., 2,6-dimethyl-4-(pyridin-4-yl)morpholine hydrochloride) are synthesized using bases like sodium hydride or potassium carbonate in solvents such as DMF or THF under controlled temperatures (60–80°C) . Reaction optimization should include monitoring reaction progress via TLC or HPLC, adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to fluorinating agent), and ensuring anhydrous conditions to minimize side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- Spectroscopy :

- NMR : Compare H and F NMR spectra with reference standards. For example, morpholine derivatives like 4-[2-bromo-4-(trifluoromethyl)phenyl]morpholine show distinct peaks for fluorine (δ = -60 to -70 ppm) and aromatic protons (δ = 7.2–7.8 ppm) .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion at m/z ~233 for CHFNO) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation, as recommended for similar trifluoromethylated compounds .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The trifluoromethyl group at position 2 and methyl group at position 4 create steric hindrance, slowing nucleophilic attacks. Computational modeling (e.g., DFT) can predict reaction sites .

- Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the morpholine ring. Use X-ray crystallography (e.g., for 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine derivatives) to analyze bond polarization .

- Experimental Validation : Compare reaction yields with/without electron-donating substituents (e.g., methoxy vs. trifluoromethyl groups) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

-

Data Comparison : Tabulate observed vs. expected NMR/IR peaks (Table 1).

-

Advanced Techniques :

-

2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

-

X-ray Diffraction : Resolve ambiguities in stereochemistry, as done for (2R,6S)-rel-2,6-dimethylmorpholine derivatives .

Table 1 : Example Spectroscopic Data Comparison

Technique Expected Signal (this compound) Observed Discrepancy Resolution Method F NMR δ = -63.5 ppm (CF) δ = -65.2 ppm Solvent correction (DMSO-d vs. CDCl) IR C-F stretch: 1150 cm 1175 cm Confirm via DFT simulation

Q. How can this compound be utilized in studying enzyme interactions?

- Methodological Answer :

- Probe Design : Incorporate the compound into fluorogenic substrates (e.g., for hydrolases) to track enzymatic activity via fluorescence quenching .

- Binding Studies : Use surface plasmon resonance (SPR) to measure binding affinity (K) with target proteins. For example, morpholine derivatives with trifluoromethyl groups show enhanced hydrogen bonding with active sites .

Synthesis and Analytical Workflow

Q. What steps mitigate side reactions during the fluorination of this compound precursors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.